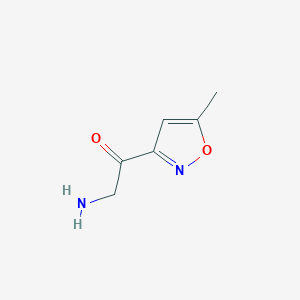
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 3-azidomethyl-5-methyl-1,2-oxazole with sodium borohydride in the presence of triethylamine and isopropanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Another method involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methyl isoxazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one include:
- 3-Aminomethyl-5-methylisoxazole
- (5-Methyl-1,2-oxazol-3-yl)methanamine
- (5-Methylisoxazol-3-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3,7H2,1H3 |
InChI Key |
QRTAOROOEKFNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate](/img/structure/B8607886.png)
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)


